molecular formula C8H16ClNO2 B8064577 Tert-butyl azetidine-2-carboxylate hydrochloride

Tert-butyl azetidine-2-carboxylate hydrochloride

Cat. No.: B8064577
M. Wt: 193.67 g/mol
InChI Key: CQDYQCBDUKAIAM-UHFFFAOYSA-N
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Description

Tert-butyl azetidine-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H16ClNO2
  • Molecular Weight : 193.67 g/mol
  • IUPAC Name : tert-butyl azetidine-2-carboxylate; hydrochloride

The compound features a four-membered azetidine ring, characterized by the presence of a tert-butyl group and a carboxylate functional group. Its unique structure enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

Tert-butyl azetidine-2-carboxylate hydrochloride serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential as:

  • Angiotensin-Converting Enzyme (ACE) Inhibitors : Similar to other azetidine derivatives, it has shown promise in modulating blood pressure through enzyme inhibition .
  • Neuroprotective Agents : Investigations suggest that this compound may influence neurotransmitter systems, indicating potential therapeutic effects in neurodegenerative diseases .

Organic Synthesis

In synthetic organic chemistry, this compound is valuable for:

  • Synthesis of Heterocyclic Compounds : It acts as a precursor for various heterocycles and complex molecules.
  • Peptide Synthesis : Tert-butyl azetidine-2-carboxylate can be incorporated into peptides to study their biological activity.

Research indicates that this compound interacts with various molecular targets:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic processes, which may influence drug design for conditions such as hypertension and neurodegenerative diseases.

Case Studies

  • Amyloid-Beta Cytotoxicity Protection :
    • A study evaluated related azetidine derivatives' protective effects against amyloid-beta-induced cytotoxicity in astrocytes. While this specific compound was not directly tested, related compounds demonstrated moderate protective effects by reducing oxidative stress markers .
  • Nicotianamine Synthesis :
    • A synthesis method was developed for nicotianamine using tert-butyl azetidine-2-carboxylate as a precursor. The study highlighted the compound's utility in producing fluorescence-labeled derivatives for biological investigations .

Comparison with Similar Compounds

Uniqueness: Tert-butyl azetidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This makes it more soluble in water and other polar solvents, enhancing its utility in various applications .

Biological Activity

Tert-butyl azetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring, with a molecular formula of C10_{10}H18_{18}ClN1_{1}O2_{2} and a molar mass of approximately 187.68 g/mol. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor of enzymes related to hypertension, similar to other azetidine derivatives known for their angiotensin-converting enzyme (ACE) inhibitory activity. Additionally, it has been suggested that the compound may influence neurotransmitter systems, indicating potential neuroprotective properties.

Biological Applications

  • Pharmacological Studies :
    • This compound has been studied for its potential as a precursor in the synthesis of pharmaceuticals targeting various diseases.
    • It has shown promise in modulating metabolic pathways through enzyme interaction studies.
  • Neuroprotective Effects :
    • Similar compounds have exhibited protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation, which is implicated in diseases like Alzheimer’s .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes, potentially influencing drug design for conditions such as hypertension and neurodegenerative diseases.

Case Studies

  • A study evaluated the protective effects of azetidine derivatives against amyloid-beta-induced cytotoxicity in astrocytes. While this compound was not directly tested, related compounds demonstrated moderate protective effects by reducing TNF-α levels and oxidative stress markers .
  • Another investigation highlighted the synthesis and biological evaluation of azetidine derivatives, noting their potential as selective agonists for nicotinic acetylcholine receptors (nAChRs). This suggests that this compound could be explored further for its receptor modulation properties .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
Tert-butyl azetidine-2-carboxylate HClEnzyme inhibition, potential neuroprotectiveACE inhibition, modulation of neurotransmitter systems
Tert-butyl 3-aminoazetidine-1-carboxylateNeuroprotective effectsInhibition of amyloid-beta aggregation
Methyl 1-Boc-azetidine-3-carboxylatenAChR agonist activitySelective binding to nAChRs

Properties

IUPAC Name

tert-butyl azetidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDYQCBDUKAIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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